

Chemical Identity and Properties of Potasan

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Compound Focus: Potasan

CAS No.: 299-45-6

Cat. No.: S540028

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Potasan is a thiophosphoric acid ester insecticide from the coumarin series. The table below summarizes its core chemical identity and key physicochemical properties for easy reference [1] [2].

Property	Description / Value
CAS No.	299-45-6 [1]
IUPAC Name	O,O-diethyl O-4-methyl-2-oxo-2H-chromen-7-yl phosphorothioate or 7-diethoxyphosphinothioxyloxy-4-methylchromen-2-one [1] [2]
Molecular Formula	C ₁₄ H ₁₇ O ₅ PS [1]
Molecular Weight	328.32 g/mol [1]
SMILES	CCOP(=S)(OCC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C [1]
XLogP3	4.1 (Indicates high lipophilicity) [2]
Appearance	Solid powder [1]
Melting Point	39.5 - 41.3 °C [2]
Boiling Point	210 °C (begins to decompose) [2]

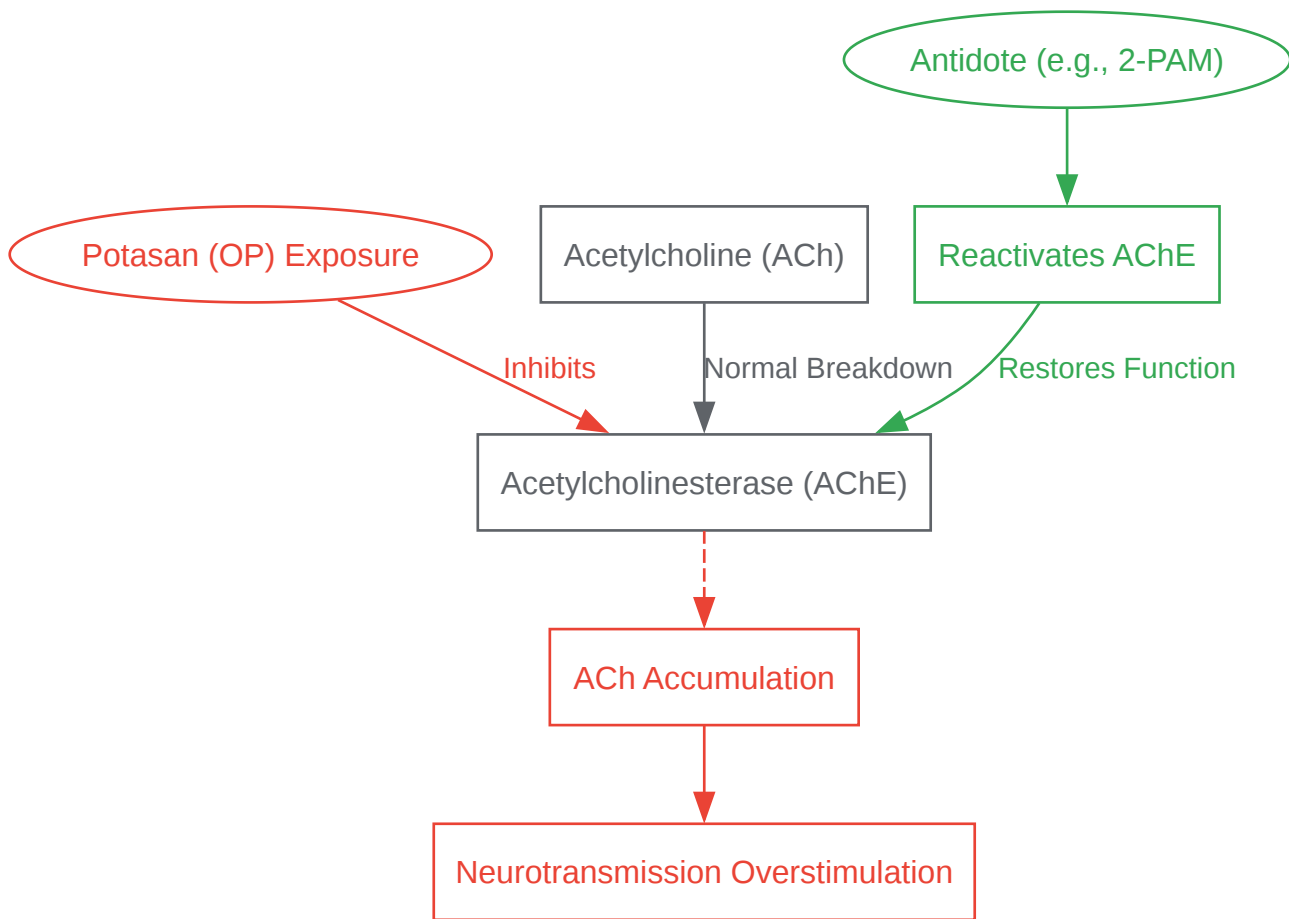
Property	Description / Value
Solubility	Insoluble in water; soluble in organic solvents like DMSO and acetonitrile [2]
Storage	Dry, dark and at 0 - 4 °C for short term or -20 °C for long term [2]

Mechanism of Action and Toxicity Profile

As an organophosphate (OP), **Potasan**'s primary mechanism of action, shared by many OPs, is the inhibition of the acetylcholinesterase (AChE) enzyme [3] [4] [5].

- **Toxicity Mechanism:** **Potasan** inhibits AChE at cholinergic junctions in the nervous system. This inhibition prevents the breakdown of the neurotransmitter acetylcholine, leading to its accumulation. The initial excessive stimulation of cholinergic receptors is followed by paralysis or depression of the neural pathways, resulting in severe neurological effects [5].
- **Toxicological Classification:** **Potasan** is classified as highly toxic. Its Globally Harmonized System (GHS) hazard statements include **H300** (Fatal if swallowed), **H310** (Fatal in contact with skin), **H330** (Fatal if inhaled), and **H410** (Very toxic to aquatic life with long-lasting effects) [2].

The following diagram illustrates this key neurotoxic pathway and the intervention point for a common antidote.



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Figure 1: Mechanism of **Potasan** neurotoxicity via acetylcholinesterase inhibition and antidote action.

Analytical and Remediation Methodologies

For the detection and quantification of **Potasan** in research or environmental samples, standard analytical techniques for organophosphorus pesticides are applicable.

- **Analytical Techniques:** Common methods include **Gas Chromatography-Mass Spectrometry (GC-MS)** and **Liquid Chromatography-Mass Spectrometry (LC-MS/MS)** [4]. These are often used for precise assessment of OPP levels in various matrices.
- **Remediation Strategies:** Microbial degradation is a primary method for breaking down persistent OPs like **Potasan**. Specific bacteria and fungi produce enzymes that can cleave the pesticide molecules [6]. Research focuses on isolating these microorganisms and characterizing the enzymes (such as phosphotriesterases) and their degradation pathways [6].

Safety and Handling Protocols

Given its high toxicity, strict safety protocols are mandatory when handling **Potasan** in a laboratory setting [2].

- **Personal Protective Equipment (PPE):** Use of gloves, lab coat, eye protection, and fume hood is essential to prevent dermal contact, ingestion, and inhalation.
- **Antidote Information:** In case of accidental exposure, known antidotes for organophosphate poisoning include **atropine** (to counteract muscarinic effects) and **2-PAM (2-pyridine aldoxime methiodide)**, which helps reactivate acetylcholinesterase [5]. Immediate decontamination and medical attention are critical.
- **Environmental Hazard:** **Potasan** is very toxic to aquatic life. Precautions must be taken to prevent its release into the environment [2].

Research Gaps and Future Directions

While the basic toxicology of OPs is well-understood, research on **Potasan** specifically has several gaps. A recent review on OPs highlights the need for more longitudinal data on the effects of chronic low-dose exposure, including neurobehavioral deficits and potential links to neurodegeneration [3]. Furthermore, a deeper understanding of its unique environmental fate, degradation metabolites, and their toxicity is required for accurate ecological risk assessment [4] [6].

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